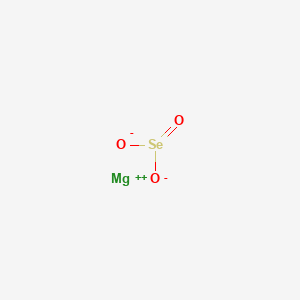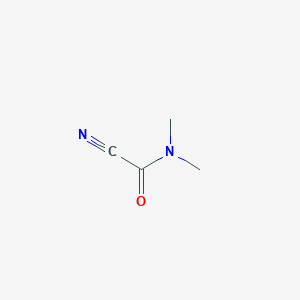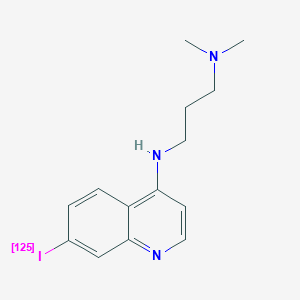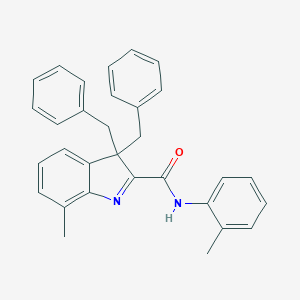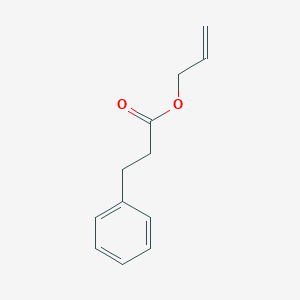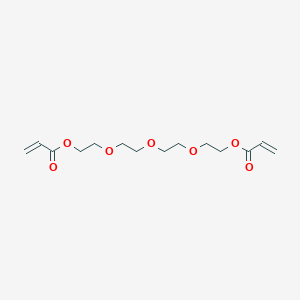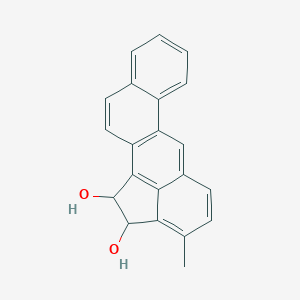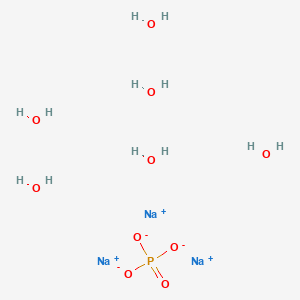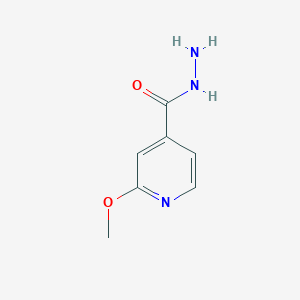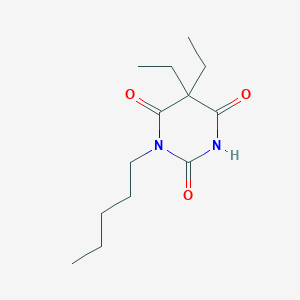
Barbituric acid, 5,5-diethyl-1-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barbituric acid, 5,5-diethyl-1-pentyl- is a chemical compound that belongs to the class of barbiturates. Barbiturates are a group of drugs that act as central nervous system depressants and are used for various medical purposes, such as anesthesia, sedation, and treatment of seizures. Barbituric acid, 5,5-diethyl-1-pentyl- has been synthesized and studied for its potential applications in scientific research.
Mecanismo De Acción
Barbituric acid, 5,5-diethyl-1-pentyl- acts by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain, leading to sedation and relaxation.
Efectos Bioquímicos Y Fisiológicos
Barbituric acid, 5,5-diethyl-1-pentyl- has been shown to have several biochemical and physiological effects on the body. It can cause drowsiness, sedation, and relaxation, and can also depress respiratory and cardiovascular function. It has been used as a sedative and hypnotic agent in medical settings, but its use has been limited due to its potential for addiction and overdose.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Barbituric acid, 5,5-diethyl-1-pentyl- has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be obtained in pure form. It has sedative and hypnotic effects similar to other barbiturates, making it useful for studying the mechanisms of action of these drugs. However, its use in laboratory experiments is limited due to its potential for addiction and overdose.
Direcciones Futuras
There are several future directions for research on barbituric acid, 5,5-diethyl-1-pentyl-. One area of research could focus on its potential for use as a sedative and hypnotic agent in medical settings. Another area of research could focus on its potential for use in the treatment of seizures or other neurological disorders. Additionally, further studies could be conducted to better understand the mechanisms of action of barbiturates and their interactions with other drugs.
Métodos De Síntesis
Barbituric acid, 5,5-diethyl-1-pentyl- can be synthesized by reacting diethyl malonate with urea in the presence of a base. The resulting product is then treated with pentyl bromide to obtain the final product. The synthesis method is relatively simple and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
Barbituric acid, 5,5-diethyl-1-pentyl- has been used in various scientific research studies, including studies on the central nervous system and drug interactions. It has been shown to have sedative and hypnotic effects similar to other barbiturates, making it useful for studying the mechanisms of action of these drugs.
Propiedades
Número CAS |
15517-31-4 |
|---|---|
Nombre del producto |
Barbituric acid, 5,5-diethyl-1-pentyl- |
Fórmula molecular |
C13H22N2O3 |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
5,5-diethyl-1-pentyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H22N2O3/c1-4-7-8-9-15-11(17)13(5-2,6-3)10(16)14-12(15)18/h4-9H2,1-3H3,(H,14,16,18) |
Clave InChI |
ZFAYOFSMNONQIN-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=O)C(C(=O)NC1=O)(CC)CC |
SMILES canónico |
CCCCCN1C(=O)C(C(=O)NC1=O)(CC)CC |
Otros números CAS |
15517-31-4 |
Sinónimos |
5,5-Diethyl-1-pentylbarbituric acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



